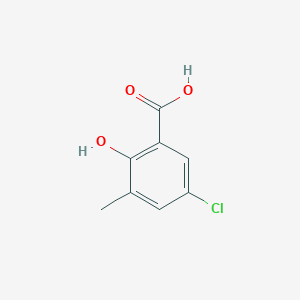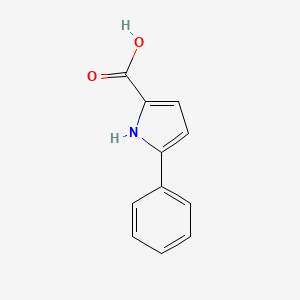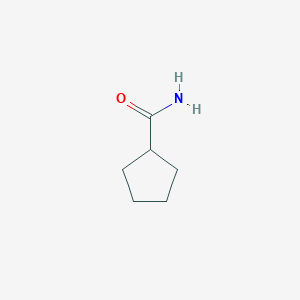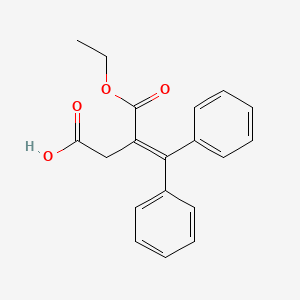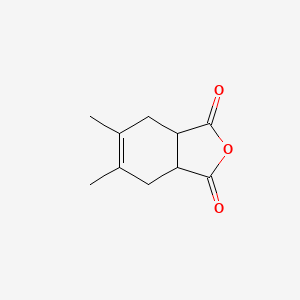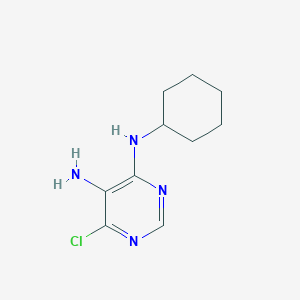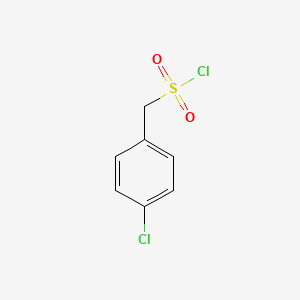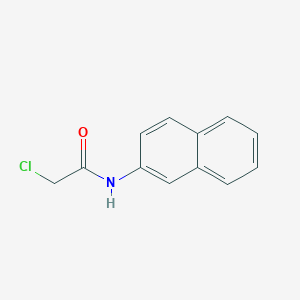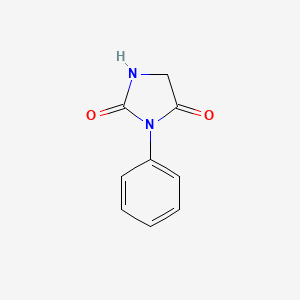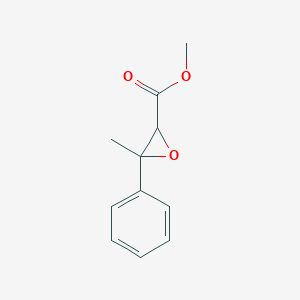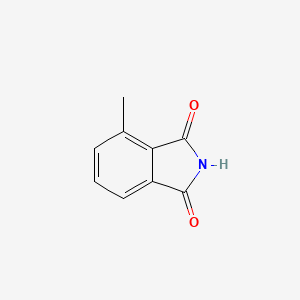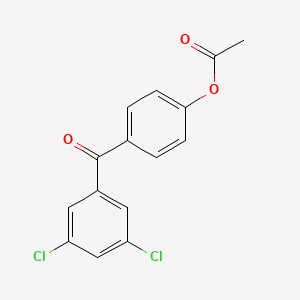
4-Acetoxy-3',5'-dichlorobenzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acetoxy-3’,5’-dichlorobenzophenone is a chemical compound with the IUPAC name 4-(3,5-dichlorobenzoyl)phenyl acetate . It has a molecular weight of 309.15 .
Molecular Structure Analysis
The InChI code for 4-Acetoxy-3’,5’-dichlorobenzophenone is 1S/C15H10Cl2O3/c1-9(18)20-14-4-2-10(3-5-14)15(19)11-6-12(16)8-13(17)7-11/h2-8H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen
Use in Synthesis of Carbapenem Antibiotics
- Summary of Application : “4-Acetoxy-3’,5’-dichlorobenzophenone” and its derivatives are known as highly versatile intermediates for the synthesis of carbapenem antibiotics such as thienamycin, imipenem, meropenem, and others .
- Methods of Application : The synthesis of this compound was initiated by the Sankyo group, followed by the Merck groups, and culminated in the practical preparation by two Japanese companies using Noyori-Murahashi’s asymmetric procedures and chem-enzymatic procedures .
- Results or Outcomes : The synthesis of “4-Acetoxy-3’,5’-dichlorobenzophenone” constitutes a formal total synthesis of thienamycin .
Use in Environmental Assessments
- Summary of Application : This compound has been used in the analysis of 4,4’-dicofol and 4,4’ dichlorobenzophenone in environmental assessments .
- Methods of Application : The method involves the use of lipid removal methods such as gel permeation chromatography .
- Results or Outcomes : The mean recovery for DCBP was 99% at the low dose (9.2 ng) and 146% at the high dose (46 ng) .
Eigenschaften
IUPAC Name |
[4-(3,5-dichlorobenzoyl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2O3/c1-9(18)20-14-4-2-10(3-5-14)15(19)11-6-12(16)8-13(17)7-11/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRPODSQINSLNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641735 |
Source


|
| Record name | 4-(3,5-Dichlorobenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetoxy-3',5'-dichlorobenzophenone | |
CAS RN |
890100-15-9 |
Source


|
| Record name | 4-(3,5-Dichlorobenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



